3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid
Overview
Description
Scientific Research Applications
3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid has a wide range of scientific research applications:
Safety and Hazards
According to the safety information provided, this compound is classified under GHS05 and GHS07. The hazard statements include H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle this compound safely.
Preparation Methods
The synthesis of 3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid involves several steps. One common synthetic route includes the reaction of pivaloylglycine with propanoic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of 3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid can be compared with other similar compounds, such as:
3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}butanoic acid: This compound has a similar structure but with a butanoic acid moiety instead of propanoic acid.
3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}pentanoic acid: Another similar compound with a pentanoic acid moiety.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Properties
IUPAC Name |
3-[2-(2,2-dimethylpropanoylamino)acetyl]oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)9(15)11-6-8(14)16-5-4-7(12)13/h4-6H2,1-3H3,(H,11,15)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGKMIBNIQVSKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(=O)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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